molecular formula C9H9NS B2550210 3-(Ethylsulfanyl)benzonitrile CAS No. 89407-24-9

3-(Ethylsulfanyl)benzonitrile

Cat. No.: B2550210
CAS No.: 89407-24-9
M. Wt: 163.24
InChI Key: ABRLDTZKGXSRMJ-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)benzonitrile is an organic compound with the molecular formula C9H9NS It is a derivative of benzonitrile, where an ethylsulfanyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylsulfanyl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with ethanethiol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like tetrahydrofuran under an inert atmosphere at room temperature . The general reaction scheme is as follows:

3-bromobenzonitrile+ethanethiolNaHThis compound\text{3-bromobenzonitrile} + \text{ethanethiol} \xrightarrow{\text{NaH}} \text{this compound} 3-bromobenzonitrile+ethanethiolNaH​this compound

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylsulfanyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Substitution: Reagents like amines or Grignard reagents can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

3-(Ethylsulfanyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)benzonitrile involves its interaction with various molecular targets. The ethylsulfanyl group can participate in redox reactions, while the nitrile group can form coordination complexes with transition metals. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

    Benzonitrile: The parent compound, lacking the ethylsulfanyl group.

    3-(Methylsulfanyl)benzonitrile: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.

Properties

IUPAC Name

3-ethylsulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRLDTZKGXSRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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